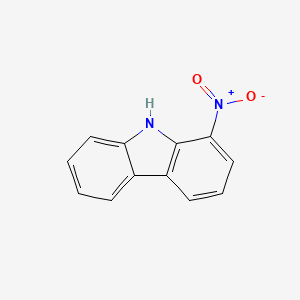

1-Nitro-9H-carbazole

描述

Structure

3D Structure

属性

IUPAC Name |

1-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYOKOQDVBBWPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953461 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31438-22-9, 39925-48-9 | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31438-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031438229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 1(or 3)-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31438-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Nitro-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Oxidation of Aromatic Amine

The amino group at position 2 undergoes oxidation using meta-chloroperoxybenzoic acid (m-CPBA) in toluene at 0-25°C for 6 hours:

This step proceeds with >95% conversion efficiency due to m-CPBA's electrophilic character, which facilitates selective para-nitration relative to the bromine substituent.

Ullmann Coupling

The nitro intermediate undergoes copper-catalyzed coupling in aqueous sodium methoxide (2.5 M) at 110°C for 12 hours:

GC-MS analysis confirms >90% dimerization yield, with the biphenyl product isolated via sequential brine washing and dichloromethane extraction.

Tauber Cyclization

Phosphoric acid (85%) mediates ring closure at 180°C for 3 hours, inducing nitro group participation in cyclization:

H NMR (CDCl): δ 8.37–8.31 (m, 2H), 7.60–7.50 (m, 2H), 2.45 (s, 6H). The methyl groups at positions 3 and 6 enhance crystallinity, facilitating purification via recrystallization from ethanol/water.

Palladium-Catalyzed Direct Arylation (Journal Method)

An alternative route reported in IUCrJ (2013) employs a palladium-catalyzed C–N coupling strategy. Starting from 2-bromo-N-(2-nitrophenyl)benzenamine, this method achieves 17% yield under the following conditions:

Reaction Setup

A mixture of:

-

2-Bromo-N-(2-nitrophenyl)benzenamine (0.50 mmol)

-

KCO (2 eq)

-

(NHC)Pd(allyl)Cl catalyst (2 mol%)

-

Dimethylacetamide (DMAc) solvent

Mechanistic Pathway

The palladium complex facilitates oxidative addition at the C–Br bond, followed by reductive elimination to form the carbazole nucleus:

Despite the low yield, this method avoids pre-functionalized intermediates, making it valuable for synthesizing derivatives with sensitive substituents.

Characterization Data

-

H NMR (200 MHz, CDCl): δ 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H)

-

Single-crystal X-ray diffraction confirms planar geometry (CCDC 974754), with dihedral angles <5° between aromatic rings.

Comparative Analysis of Synthetic Methods

化学反应分析

1-Nitro-9H-carbazole undergoes various chemical reactions, including:

-

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Reagents: Iron powder, hydrochloric acid, or hydrogen gas with a catalyst (e.g., palladium on carbon)

Products: 1-Amino-9H-carbazole

-

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Reagents: Nucleophiles such as amines or thiols

Products: Substituted carbazole derivatives

-

Oxidation: The carbazole core can undergo oxidation reactions to form various oxidized derivatives.

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

Products: Oxidized carbazole derivatives

科学研究应用

Organic Electronics

1-Nitro-9H-carbazole is utilized as a building block in the synthesis of organic semiconductors. Its properties make it an excellent candidate for applications in:

- Organic Light Emitting Diodes (OLEDs) : The compound contributes to the development of efficient light-emitting materials due to its high charge carrier mobility and morphological stability.

- Organic Photovoltaic Cells (OPVs) : Its optoelectronic characteristics enhance the performance of solar cells by improving electron transport .

Pharmaceuticals

The pharmaceutical potential of this compound is significant, particularly in cancer treatment:

- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives like 2-nitrocarbazole demonstrated promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating selective action against cancer cells while sparing normal cells .

- Mechanism of Action : The compound disrupts microtubule dynamics, triggering apoptosis in cancer cells, similar to established chemotherapeutic agents like vinblastine. This mechanism positions it as a potential microtubule-targeting agent in cancer therapy .

Materials Science

In materials science, this compound is employed in developing advanced materials with unique electronic and optical properties:

- Conducting Polymers : The compound is used in synthesizing conducting polymers that have applications in sensors and other electronic devices.

- Nanomaterials : Its integration into nanostructures enhances the performance of electronic components due to improved conductivity and stability .

Data Table: Comparison of Biological Activities

| Activity Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 7 ± 1.0 | |

| Anticancer | MDA-MB-231 | 11.6 ± 0.8 | |

| Antimicrobial | Candida albicans | Not specified | |

| Antimicrobial | Aspergillus niger | Not specified |

Case Study 1: Breast Cancer Treatment

A study demonstrated that a specific nitrocarbazole derivative effectively reduced tumor growth in vivo while minimizing toxicity to normal tissues. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Neuroprotection

Another investigation found that certain derivatives could significantly enhance neuronal survival under oxidative stress conditions, indicating their potential for treating neurodegenerative diseases .

Case Study 3: Antiviral Activity

Research on chlorinated derivatives of carbazole revealed significant inhibitory activity against HIV-1, suggesting that the presence of nitro groups can enhance antiviral properties .

作用机制

The mechanism of action of 1-Nitro-9H-carbazole depends on its specific application. In organic electronics, its electronic properties, such as charge transport and light emission, are attributed to the conjugated π-electron system of the carbazole core and the electron-withdrawing effect of the nitro group .

In pharmaceutical applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to various therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

相似化合物的比较

Comparison with Similar Carbazole Derivatives

Structural Comparisons

Table 1: Structural Parameters of Selected Carbazole Derivatives

*Dihedral angle between arene and pyrrole rings unless noted. †Range observed across derivatives.

Key Observations :

- Nitro Position Effects : The 1-nitro substitution in this compound introduces greater steric hindrance compared to 9-nitrocarbazole, resulting in a larger dihedral angle (1.82° vs. 0.40°) .

- Substituent Orientation : In 9-Butyl-3-nitro-9H-carbazole, the nitro group tilts 4.4°, similar to this compound, but the bulky butyl group adopts an extended conformation perpendicular to the carbazole plane, influencing solubility and packing .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Trends :

生物活性

1-Nitro-9H-carbazole is a member of the carbazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Overview of this compound

This compound is synthesized through nitration of the parent carbazole compound. Its structure consists of a carbazole core with a nitro group at the first position, which significantly influences its biological properties. Carbazoles and their derivatives have been studied extensively for their potential therapeutic applications due to their ability to interact with various biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives like 2-nitrocarbazole show promising anticancer activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 7 ± 1.0 μM and 11.6 ± 0.8 μM, respectively . Notably, these compounds did not adversely affect normal cell lines, suggesting a selective action that could minimize side effects associated with traditional chemotherapy.

The mechanism by which this compound induces cell death involves the disruption of microtubule dynamics. Immunofluorescence studies revealed that exposure to this compound leads to microtubule disorganization, similar to vinblastine, a known chemotherapeutic agent. This disruption triggers apoptosis in cancer cells, as evidenced by TUNEL assays . The ability to target microtubules positions this compound as a potential candidate for development as a microtubule-targeting agent in cancer therapy.

Other Biological Activities

In addition to its anticancer properties, this compound and its derivatives have been investigated for other biological activities:

- Antimicrobial Activity : Carbazole derivatives have shown effectiveness against various microbial strains, including Mycobacterium tuberculosis .

- Neuroprotective Effects : Some studies suggest that carbazole derivatives can protect neuronal cells from oxidative stress-induced damage .

- Anti-inflammatory Properties : Research indicates that certain carbazoles exhibit anti-inflammatory effects, contributing to their potential in treating chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

The position of the nitro group on the carbazole ring is crucial in determining the biological activity of these compounds. For example:

| Compound | Nitro Position | IC50 (MCF-7) | IC50 (MCF-10A) |

|---|---|---|---|

| 2-Nitrocarbazole | 2 | 7 ± 1.0 μM | >200 μM |

| 3-Nitrocarbazole | 3 | Not specified | Low cytotoxicity |

| 2,3-Dinitrocarbazole | 2 & 3 | Not specified | High cytotoxicity |

This table illustrates how the position of nitro groups affects both anticancer efficacy and toxicity towards normal cells .

Case Studies

Several case studies highlight the therapeutic potential of nitrocarbazoles:

- Breast Cancer Treatment : A study demonstrated that a specific nitrocarbazole derivative effectively reduced tumor growth in vivo while sparing normal tissues from toxicity.

- Neuroprotection : Another investigation found that certain derivatives could significantly enhance neuronal survival in models of oxidative stress, indicating their potential for treating neurodegenerative diseases.

常见问题

Q. What are the standard synthetic routes for 1-Nitro-9H-carbazole, and how can reaction yields be optimized?

The synthesis of this compound involves coupling 2-bromo-N-(2-nitrophenyl)aniline with a palladium catalyst, specifically (NHC)Pd(allyl)Cl, in dimethylacetamide (DMAc) at 140°C for 150 hours. Post-reaction, the product is extracted using water and diethyl ether, followed by column chromatography purification. The reported yield is 17%, which is relatively low. Optimization strategies include:

Q. What crystallographic methods are used to determine the structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:

- Crystal system : Monoclinic, space group P2₁/n (No. 14).

- Unit cell dimensions : a = 10.4400(3) Å, b = 5.3148(2) Å, c = 17.2638(6) Å, β = 99.7460(16)°.

- Data collection : Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å), with multi-scan absorption correction via SADABS.

- Refinement : SHELXL-2018/3 for anisotropic displacement parameters and hydrogen atom positioning. The structure reveals a nearly planar carbazole core (max. deviation: 0.142 Å) and a nitro group tilted by 4.43(9)° .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

The crystal lattice is stabilized by N–H···O hydrogen bonds (N···O: 2.9940(10) Å), forming centrosymmetric dimers. These dimers stack into layers parallel to the (101) plane via van der Waals interactions. Computational studies (e.g., CrystalExplorer17) can quantify interaction energies using Hirshfeld surface analysis, revealing the dominance of H···O (21.5%) and H···H (65.3%) contacts .

Q. What challenges arise in refining high-resolution X-ray data for this compound?

Key challenges include:

- Disorder modeling : The nitro group may exhibit rotational disorder, requiring split-atom refinement.

- Hydrogen placement : Free refinement of H-atoms (vs. riding model) improves accuracy but demands high data-to-parameter ratios (>15:1).

- Absorption correction : Multi-scan methods (SADABS) are critical due to plate-like crystal morphology (0.76 × 0.42 × 0.20 mm). Final refinement metrics: R₁ = 0.040, wR₂ = 0.068, GooF = 1.89 .

Q. How can DFT calculations predict spectroscopic properties (NMR, IR) of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can simulate:

- ¹H/¹³C NMR : Compare computed chemical shifts (GIAO method) with experimental data to validate assignments (e.g., aromatic protons at δ 7.2–8.5 ppm).

- IR vibrations : Nitro group stretching modes (~1520 cm⁻¹ for asymmetric, ~1340 cm⁻¹ for symmetric) correlate with experimental FT-IR. Software: Gaussian 16 or ORCA, with solvent effects modeled via PCM .

Q. What role does the nitro group play in the electronic properties of this compound?

The nitro group acts as a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap (computed via TD-DFT) and enhancing charge-transfer characteristics. This is critical for applications in optoelectronic materials (e.g., OLED host matrices). Spectroelectrochemical studies (cyclic voltammetry) reveal a reversible reduction wave at ~−1.2 V vs. Fc⁺/Fc, attributed to nitro-group reduction .

Methodological Tables

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/n (No. 14) |

| a, b, c (Å) | 10.4400(3), 5.3148(2), 17.2638(6) |

| β (°) | 99.7460(16) |

| V (ų) | 944.08(6) |

| Z | 4 |

| R₁ (I > 3σ(I)) | 0.040 |

| wR₂ (all data) | 0.068 |

Table 2: Key Synthetic Conditions

| Parameter | Value |

|---|---|

| Catalyst | (NHC)Pd(allyl)Cl |

| Solvent | DMAc |

| Temperature | 140°C |

| Time | 150 hours |

| Yield | 17% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。